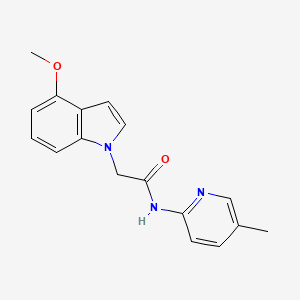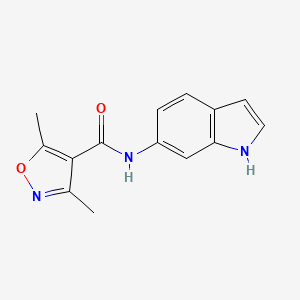![molecular formula C16H21FN2O3 B12175319 2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B12175319.png)
2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two or more rings sharing a single atom. The presence of a fluorophenoxy group and a spirocyclic moiety in its structure makes this compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Moiety: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor, such as a dihydropyran derivative, under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate electrophile, such as an alkyl halide or sulfonate ester.
Coupling of the Two Moieties: The final step involves coupling the spirocyclic moiety with the fluorophenoxy group through a carbon-carbon bond-forming reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, such as agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy. The fluorophenoxy group can also contribute to the compound’s lipophilicity and membrane permeability, facilitating its absorption and distribution in biological systems.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can affect its reactivity and biological activity.
2-(4-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone: The presence of a methoxy group can influence the compound’s electronic properties and solubility.
2-(4-Nitrophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone: The nitrophenoxy group can introduce additional reactivity, such as participation in redox reactions.
The uniqueness of this compound lies in its specific combination of a fluorophenoxy group and a spirocyclic structure, which can impart distinct physicochemical and biological properties.
Properties
Molecular Formula |
C16H21FN2O3 |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C16H21FN2O3/c1-18-8-6-16(7-9-18)19(10-11-22-16)15(20)12-21-14-4-2-13(17)3-5-14/h2-5H,6-12H2,1H3 |
InChI Key |
TZKDHHUXPSADSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B12175243.png)
![Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12175249.png)
![2-(2,6-dimethylphenoxy)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12175263.png)
![1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12175268.png)


![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12175282.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12175283.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12175290.png)
![N-(4-Acetylphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12175302.png)
![1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12175304.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175310.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12175322.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12175324.png)
